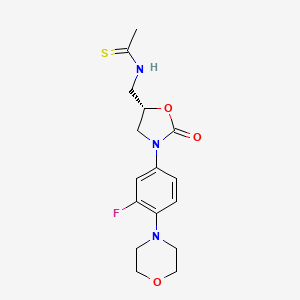

(S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)ethanethioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)ethanethioamide” is related to a class of compounds known as oxazolidinones . Oxazolidinones are a type of heterocyclic compounds containing an oxazolidine ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .

Applications De Recherche Scientifique

Fluoro-Containing Heterocycles Synthesis

Fluoro-containing heterocycles play a crucial role in several scientific domains, including agriculture, medicine, imaging, and materials science. These compounds possess unique physical and chemical properties. Researchers have actively explored methods for efficiently synthesizing fluoro-containing heterocycle skeletons. Over the past decade, strategies involving fluorination and fluoroalkylation of alkenes and alkynes have been established . These synthetic approaches enable the creation of diverse heterocyclic structures, which can be further explored for specific applications.

Environment-Sensitive Fluorescence Probes

Given the presence of a morpholinophenyl moiety, this compound could serve as an environment-sensitive fluorescence probe. Researchers might explore its behavior in different solvents or cellular environments. Understanding its excited state intramolecular proton transfer (ESIPT) dynamics could lead to applications in sensing, imaging, or tracking molecular interactions .

Mécanisme D'action

Target of Action

The compound, also known as “698WL8JCY5”, is a fluorinated heterocyclic compound . It is an intermediate for synthesizing linezolid , an antibiotic used for the treatment of Gram-positive bacteria that are resistant to other antibiotics .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. To synthesize linezolid, the compound reacts with bromomethyloxirane, forming an oxazolidone moiety . The bromide is subsequently replaced by acetamide to complete the molecular formation .

Biochemical Pathways

The compound plays a crucial role in the synthesis of linezolid, an antibiotic that inhibits bacterial protein synthesis . It is also used to synthesize glucose uptake inhibitors, which can suppress the growth of cancer cells .

Result of Action

The result of the compound’s action is the synthesis of linezolid, an effective antibiotic against Gram-positive bacteria . Additionally, it can lead to the production of glucose uptake inhibitors, potentially suppressing the growth of cancer cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reaction rate of the compound can vary depending on the hydrogen-bonding capability of its local environment . This property could potentially be exploited in the development of fluorescent probes for biomolecular structures and interactions .

Propriétés

IUPAC Name |

N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]ethanethioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O3S/c1-11(24)18-9-13-10-20(16(21)23-13)12-2-3-15(14(17)8-12)19-4-6-22-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,24)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKKSPJWSZIEQK-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=S)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=S)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

216868-57-4 |

Source

|

| Record name | Ethanethioamide, N-(((5S)-3-(3-fluoro-4-(4-morpholinyl)phenyl)-2-oxo-5-oxazolidinyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216868574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(((5S)-3-(3-FLUORO-4-(4-MORPHOLINYL)PHENYL)-2-OXO-5-OXAZOLIDINYL)METHYL)ETHANETHIOAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/698WL8JCY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.